Ethyl 3-mercaptobutyrate

Description

The exact mass of the compound Ethyl 3-mercaptobutyrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in non-polar solventssoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Ethyl 3-mercaptobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-mercaptobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

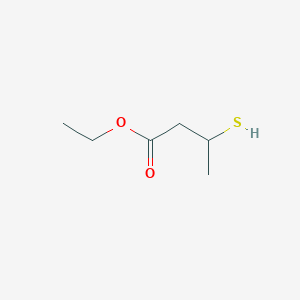

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-sulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-3-8-6(7)4-5(2)9/h5,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBCNQQYLDBWMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935467 | |

| Record name | Ethyl 3-sulfanylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; roasted sweet and sour aroma | |

| Record name | (\u00b1)-Ethyl 3-mercaptobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1303/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in non-polar solvents, soluble (in ethanol) | |

| Record name | (\u00b1)-Ethyl 3-mercaptobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1303/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.011-1.021 (20°) | |

| Record name | (\u00b1)-Ethyl 3-mercaptobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1303/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

156472-94-5 | |

| Record name | Ethyl 3-mercaptobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156472-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-mercaptobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156472945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-sulfanylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-mercaptobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 156472-94-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-MERCAPTOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y86NFY8S7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 3-mercaptobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-Mercaptobutyrate from Ethyl Crotonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-mercaptobutyrate, a valuable compound in the flavor, fragrance, and pharmaceutical industries. The primary synthetic route discussed is the conjugate addition of a thiol equivalent to ethyl crotonate, followed by a reduction step. This document details the reaction mechanism, experimental protocols, and characterization of the final product.

Overview of the Synthetic Pathway

The synthesis of ethyl 3-mercaptobutyrate from ethyl crotonate is typically achieved through a two-step process. The first step involves a Michael addition of a sulfur nucleophile to the α,β-unsaturated ester, ethyl crotonate. This reaction proceeds through an intermediate, which is subsequently reduced to yield the final thiol product. A common and effective method involves the formation of a disulfide dimer, diethyl 3,3'-dithiobis(butanoate), which is then reduced to ethyl 3-mercaptobutyrate.

This two-step approach is advantageous as it often avoids the direct handling of volatile and odorous thiols in the initial addition step and can lead to higher overall yields and purity.

Reaction Mechanism and Signaling Pathway

The core of this synthesis is the nucleophilic conjugate addition, also known as the Michael addition. In the first step, a hydrosulfide ion, generated from sodium hydrogen sulfide, acts as the nucleophile and attacks the β-carbon of the electron-deficient alkene in ethyl crotonate. This reaction is facilitated by the presence of a base, such as sodium bicarbonate. The resulting enolate intermediate is then protonated. Under the reaction conditions, the initially formed thiol can be oxidized to the more stable disulfide dimer.

The second step involves the reduction of the disulfide bond of diethyl 3,3'-dithiobis(butanoate). A common and efficient method for this transformation is the use of zinc dust in the presence of acetic acid. The zinc metal acts as the reducing agent, cleaving the S-S bond and providing the hydrogen atoms (from the acidic medium) to form the two thiol groups.

Reaction Pathway Diagram:

Caption: Overall two-step synthesis of ethyl 3-mercaptobutyrate.

Experimental Protocols

The following protocols are based on established methods for the synthesis of ethyl 3-mercaptobutyrate.[1][2]

Step 1: Synthesis of Diethyl 3,3'-dithiobis(butanoate) (Disulfide Dimer)

Materials:

-

Ethyl crotonate

-

Sodium hydrogen sulfide (NaSH)

-

Sodium bicarbonate (NaHCO₃)

-

Water

Procedure:

-

In a well-ventilated fume hood, a solution of sodium hydrogen sulfide and sodium bicarbonate is prepared in water.

-

Ethyl crotonate is added to this aqueous solution at room temperature with vigorous stirring.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion of the reaction, the mixture is worked up. This typically involves extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

The solvent is removed under reduced pressure to yield the crude disulfide dimer, which may be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 2: Reduction of Diethyl 3,3'-dithiobis(butanoate) to Ethyl 3-mercaptobutyrate

Materials:

-

Diethyl 3,3'-dithiobis(butanoate) (from Step 1)

-

Zinc dust

-

Acetic acid

Procedure:

-

The crude diethyl 3,3'-dithiobis(butanoate) is dissolved in acetic acid in a round-bottom flask.

-

Zinc dust is added portion-wise to the stirred solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

The reaction mixture is stirred until the starting material is consumed, as indicated by TLC or GC analysis.

-

After the reaction is complete, the excess zinc dust is removed by filtration.

-

The filtrate is diluted with water and extracted with an organic solvent.

-

The combined organic extracts are washed sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acetic acid), and brine.

-

The organic layer is dried over an anhydrous drying agent and the solvent is removed under reduced pressure.

-

The crude ethyl 3-mercaptobutyrate is purified by vacuum distillation.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of ethyl 3-mercaptobutyrate.

Table 1: Synthesis Parameters and Yields

| Parameter | Value | Reference |

| Step 1 Reaction Temp. | Room Temperature | [1] |

| Step 2 Reaction Temp. | Room Temperature (with initial cooling) | |

| Final Product Yield | 50% | [2] |

| Final Product Purity | 97% | [2] |

| Purification Method | Vacuum Distillation | [2] |

| Boiling Point | 76-80 °C at 10 mmHg | [2] |

| Boiling Point (Atmospheric) | 189 °C |

Table 2: Physicochemical and Spectroscopic Data of Ethyl 3-mercaptobutyrate

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₂S | [3] |

| Molecular Weight | 148.22 g/mol | [4] |

| Appearance | Colorless liquid | |

| Density | 1.018 g/cm³ | |

| Refractive Index | 1.455 | |

| ¹H NMR (CDCl₃) | δ 1.26 (t, 3H), 1.35 (d, 3H), 2.55-2.75 (m, 2H), 3.25-3.40 (m, 1H), 4.15 (q, 2H) | |

| ¹³C NMR (CDCl₃) | δ 14.2, 22.5, 35.5, 42.1, 60.5, 171.8 | |

| Mass Spectrum (EI) | m/z (%): 148 (M⁺), 115, 103, 87, 75, 61, 45 | |

| IR (neat) | ν (cm⁻¹): 2970, 2560 (S-H), 1735 (C=O), 1180 (C-O) |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The synthesis of ethyl 3-mercaptobutyrate from ethyl crotonate via a disulfide intermediate is a robust and reliable method. This guide provides the essential details for researchers to successfully perform this synthesis and characterize the final product. The provided protocols and data serve as a valuable resource for those in the fields of chemical synthesis and drug development. Careful handling of reagents, particularly the sulfur-containing compounds, in a well-ventilated environment is crucial for a safe and successful synthesis.

References

- 1. WO2001080666A1 - Ethyl 3-mercaptobutyrate as a flavoring or fragrance agent and methods for preparing and using same - Google Patents [patents.google.com]

- 2. US20020150662A1 - Ethyl 3-mercaptobutyrate as a flavoring or fragrance agent and methods for preparing and using same - Google Patents [patents.google.com]

- 3. Ethyl 3-mercaptobutyrate | C6H12O2S | CID 9833996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

Spectroscopic Profile of Ethyl 3-Mercaptobutyrate: A Technical Guide

Introduction

Ethyl 3-mercaptobutyrate (CAS No. 156472-94-5) is a sulfur-containing ester with the molecular formula C₆H₁₂O₂S and a molecular weight of approximately 148.23 g/mol .[1][2] It is recognized for its characteristic roasted, sweet, and sour aroma and is utilized as a flavoring and fragrance agent.[1] As a research chemical, it serves as a versatile building block in organic synthesis due to its bifunctional nature, containing both a thiol (-SH) and an ester (-COOEt) group.[2] A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and industrial applications.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for Ethyl 3-mercaptobutyrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.4 | Sextet | 1H | -CH(SH )-CH₃ |

| ~2.6 | Doublet (d) | 2H | -CO-CH₂ -CH- |

| ~1.8 | Doublet (d) | 1H | -SH |

| ~1.4 | Doublet (d) | 3H | -CH(SH)-CH₃ |

| ~1.2 | Triplet (t) | 3H | -O-CH₂-CH₃ |

¹³C NMR (Carbon-13) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~171 | C =O (Ester) |

| ~61 | -O-C H₂-CH₃ |

| ~46 | -CO-C H₂-CH- |

| ~32 | -C H(SH)-CH₃ |

| ~25 | -CH(SH)-C H₃ |

| ~14 | -O-CH₂-C H₃ |

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and standard chemical shift tables. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2550 | Weak | S-H stretch |

| 2980-2850 | Medium | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1170 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 148 | Moderate | [M]⁺ (Molecular Ion) |

| 115 | Moderate-Strong | [M - SH]⁺ |

| 103 | Moderate | [M - OCH₂CH₃]⁺ |

| 88 | Strong | [CH₃CH(SH)CH₂CO]⁺ (McLafferty Rearrangement) |

| 75 | Moderate | [CH₃CHSH]⁺ |

| 45 | Moderate | [OCH₂CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of Ethyl 3-mercaptobutyrate for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it must completely dissolve the sample without its own signals interfering with the analyte peaks.

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

Insert the NMR tube into the spectrometer's probe.

-

The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small drop of liquid Ethyl 3-mercaptobutyrate directly onto the ATR crystal.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹.

-

A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS) :

-

Prepare a dilute solution of Ethyl 3-mercaptobutyrate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.

-

The sample is vaporized and separated on a capillary column based on its boiling point and interactions with the stationary phase.

-

-

Data Acquisition :

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

Electron Ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like Ethyl 3-mercaptobutyrate.

Caption: General workflow for the spectroscopic analysis of a chemical sample.

References

Solubility Profile of Ethyl 3-mercaptobutyrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ethyl 3-mercaptobutyrate in various organic solvents. The information contained herein is intended to support research, development, and formulation activities. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and illustrates relevant workflows.

Quantitative Solubility Data

The solubility of Ethyl 3-mercaptobutyrate was determined at 25°C in a range of common organic solvents. The data is summarized in the table below for ease of comparison.

| Solvent Classification | Solvent | Solubility (g/L) at 25°C |

| Alcohols | Methanol | 951.78 |

| Ethanol | 605.12 | |

| Isopropanol | 448.37 | |

| Ketones | Acetone | 442.94 |

| Esters | Ethyl Acetate | 158.12 |

| Aromatic Hydrocarbons | Toluene | 84.21 |

| Chlorinated Solvents | Dichloromethane | 552.14 |

| Ethers | Tetrahydrofuran (THF) | 610.33 |

| Amides | Dimethylformamide (DMF) | 699.39 |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 574.71 |

| Alkanes | Hexane | 32.99 |

| Nitriles | Acetonitrile | 343.93 |

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for determining the solubility of a compound like Ethyl 3-mercaptobutyrate in organic solvents.

General Qualitative Solubility Assessment

This method provides a rapid initial assessment of solubility.

Materials:

-

Ethyl 3-mercaptobutyrate

-

Selected organic solvent

-

Small test tubes or vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 10 mg of Ethyl 3-mercaptobutyrate to a test tube.

-

Add 1 mL of the selected organic solvent to the test tube.

-

Vortex the mixture vigorously for 30 seconds.

-

Visually inspect the solution for any undissolved solute.

-

If the solute has completely dissolved, it is considered soluble. If undissolved particles remain, it is considered sparingly soluble or insoluble.

Quantitative Solubility Determination (Shake-Flask Method)

This method, based on the principles of the OECD Guideline 105, is used to determine the precise solubility of a substance.[1]

Materials:

-

Ethyl 3-mercaptobutyrate

-

High-purity organic solvents

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of Ethyl 3-mercaptobutyrate to a known volume of the organic solvent in several flasks.

-

Place the flasks in a thermostatic shaker bath set at 25°C and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the flasks to stand undisturbed in the temperature-controlled bath to allow undissolved material to settle.

-

Carefully withdraw a sample from the clear supernatant of each flask using a syringe.

-

Immediately filter the sample through a syringe filter to remove any remaining undissolved microparticles.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of Ethyl 3-mercaptobutyrate.

-

The average concentration from the replicate flasks is taken as the solubility of Ethyl 3-mercaptobutyrate in that solvent at 25°C.

Visualized Workflows

While specific biological signaling pathways directly modulated by Ethyl 3-mercaptobutyrate are not extensively detailed in publicly available literature, its primary role in drug development is as a versatile synthetic intermediate.[2] For instance, it is used in the synthesis of enzyme inhibitors and peptidomimetics.[2] The following diagrams illustrate a general experimental workflow for solubility determination and a conceptual workflow for its application in synthesis.

References

Technical Guide: Physicochemical and Synthetic Profile of Ethyl 3-mercaptobutyrate (CAS No. 156472-94-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of Ethyl 3-mercaptobutyrate (CAS No. 156472-94-5). This thiol ester is a versatile building block in organic synthesis, with significant applications in the development of novel polymers and as an intermediate for bioactive molecules.[1] This document includes tabulated physicochemical data, detailed experimental protocols for its synthesis and characterization, and visualizations of its role in synthetic pathways.

Physicochemical Data

Ethyl 3-mercaptobutyrate is a clear, colorless liquid with a characteristic roasted, sweet, and sour aroma.[2] The key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂S | [3][4] |

| Molecular Weight | 148.22 g/mol | [3] |

| Appearance | Colorless clear liquid | [5] |

| Density | 1.011 - 1.021 g/cm³ @ 20°C | [5] |

| Boiling Point | 189 °C | lookchem |

| Flash Point | 70 °C (157 °F) TCC | [5] |

| Refractive Index | 1.448 - 1.453 @ 20°C | [5] |

| Vapor Pressure | 0.567 mmHg @ 25°C | lookchem |

Table 2: Solubility and Chromatographic Data

| Property | Value | Source(s) |

| Water Solubility | Insoluble | [2][4] |

| Solubility in Organic Solvents | Soluble in ethanol and non-polar solvents.[2][4] Specific solubilities @ 25°C: Ethanol (605.12 g/L), Methanol (951.78 g/L), Isopropanol (448.37 g/L). | [4] |

| LogP (o/w) | 1.73 | [6] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of Ethyl 3-mercaptobutyrate.

Synthesis of Ethyl 3-mercaptobutyrate

A common method for the synthesis of Ethyl 3-mercaptobutyrate involves the reaction of ethyl crotonate with a sulfur nucleophile. A specific patented method is outlined below.[7][8]

Reaction Scheme:

Caption: Synthesis of Ethyl 3-mercaptobutyrate.

Protocol:

-

Formation of the Disulfide Dimer: Ethyl crotonate is reacted with sodium hydrogen sulfide and sodium bicarbonate in an aqueous solution at room temperature. This reaction leads to the formation of the disulfide dimer of ethyl 3-mercaptobutyrate.[7][8]

-

Reduction to the Thiol: The resulting disulfide dimer is then reduced to the desired product, ethyl 3-mercaptobutyrate. This reduction is typically carried out using zinc powder in the presence of acetic acid.[9]

-

Purification: The crude product is purified by distillation under reduced pressure to yield the final compound.[9]

Determination of Physicochemical Properties

The physicochemical data presented in this guide are determined using standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[10]

-

Boiling Point (OECD 103): The boiling point is determined by heating the liquid and observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[4][11][12][13] This can be performed using an ebulliometer, the dynamic method, or the Siwoloboff method.[4][13] The temperature is measured when a steady stream of bubbles emerges from a capillary tube immersed in the heated liquid.[14]

-

Density (OECD 109): The density of a liquid can be determined using a hydrometer, an oscillating densitometer, or the immersed body method.[5][15][16][17] These methods are suitable for liquids with low to moderate viscosity.[5][17] The principle involves measuring the mass of a known volume of the liquid.[15][16][17]

-

Refractive Index: The refractive index is measured using a refractometer. This instrument measures the extent to which light is bent when it passes from air into the liquid sample.

-

Purity and Identification (GC-MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile compounds like ethyl 3-mercaptobutyrate.[18][19][20] The sample is vaporized and passed through a chromatographic column, which separates the components of the mixture. The separated components are then ionized and detected by a mass spectrometer, which provides a unique mass spectrum for identification.[18][19]

Applications in Synthesis

Ethyl 3-mercaptobutyrate's bifunctionality, possessing both a reactive thiol group and an ester group, makes it a valuable intermediate in various synthetic applications, particularly in polymer chemistry.[21]

Role in Thiol-Ene "Click" Chemistry

The thiol group of ethyl 3-mercaptobutyrate can readily participate in "thiol-ene" click reactions. This reaction is a highly efficient and versatile method for forming carbon-sulfur bonds, often initiated by light (photo-initiated) or a radical initiator.[21]

Caption: Thiol-Ene reaction workflow.

This reaction proceeds via a radical-mediated mechanism, which involves the formation of a thiyl radical that adds across the double bond of the 'ene'.[21] This "click" chemistry approach is utilized in the synthesis of cross-linked polymer networks and for the functionalization of materials.[21][22]

Conclusion

Ethyl 3-mercaptobutyrate is a chemical intermediate with well-defined physicochemical properties. Its synthesis is achievable through established chemical routes, and its purity can be ascertained using standard analytical techniques. The presence of a reactive thiol group makes it a particularly useful monomer in the field of polymer science, enabling the construction of complex macromolecules through efficient "thiol-ene" click chemistry. This technical guide provides foundational information for researchers and developers working with this versatile compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. parchem.com [parchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. WO2001080666A1 - Ethyl 3-mercaptobutyrate as a flavoring or fragrance agent and methods for preparing and using same - Google Patents [patents.google.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. lcslaboratory.com [lcslaboratory.com]

- 13. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 14. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 18. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]

- 19. rroij.com [rroij.com]

- 20. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 21. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 22. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 3-mercaptobutyrate: A Technical Guide to its Odor Profile and Sensory Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-mercaptobutyrate is a potent sulfur-containing ester that contributes significantly to the aroma of various natural products. Despite its recognized importance as a flavor and fragrance compound, detailed quantitative sensory data and standardized experimental protocols for its analysis are not extensively documented in publicly available scientific literature. This technical guide consolidates the existing knowledge on the odor and flavor profile of Ethyl 3-mercaptobutyrate, provides its physicochemical properties, and outlines exemplary experimental protocols for its sensory evaluation and instrumental quantification. Furthermore, this guide presents a known synthesis method and highlights the current gaps in research, offering a framework for future investigation into this impactful aroma compound.

Sensory Profile

Ethyl 3-mercaptobutyrate is characterized by a complex and potent aroma profile, with both desirable and sulfurous notes. Its sensory characteristics are highly dependent on its concentration and the matrix in which it is present.

Odor Profile: The primary odor characteristics are described as sulfurous, fruity, tropical, sweet, and meaty.[1] At a concentration of 0.10% in dipropylene glycol, it is specifically described as having a sulfurous, roasted, sweet, and sour aroma.

Flavor Profile: When used as a flavoring agent, Ethyl 3-mercaptobutyrate is reported to impart green, mango, fruity, and sulfurous notes.[2] It can also contribute to a complex flavor profile that includes sweet, muscat grape, blackcurrant, tropical, and fleshy notes.[2][3] Its use as a flavoring agent is suggested at levels of 0.1-10 parts per billion (ppb), indicating its high potency.[2]

Quantitative Sensory Data

Table 1: Sensory Thresholds of Structurally Related Aroma Compounds

| Compound | CAS Number | Odor/Flavor Description | Odor Threshold (in water) | Reference |

|---|---|---|---|---|

| Ethyl propionate | 105-37-3 | Strong, ethereal, fruity, rum-like | 10 ppb | [6] |

| Ethyl butyrate | 105-54-4 | Ethereal, fruity, buttery, ripe fruit | 1 ppb | [6] |

| 2-Furfurylthiol | 98-02-2 | Roasted coffee, sulfurous | 0.005 ppb | |

| 3-Mercaptohexyl acetate | 136954-20-6 | Boxwood, passion fruit, grapefruit | 0.06 ppb |

| 4-Mercapto-4-methylpentan-2-one | 19872-55-0 | Blackcurrant, box tree | 0.0001 ppb | |

Note: The threshold values for 2-Furfurylthiol, 3-Mercaptohexyl acetate, and 4-Mercapto-4-methylpentan-2-one are representative values from flavor and fragrance literature and are provided for comparative purposes. Specific literature citations for these exact values were not retrieved in the search.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 3-mercaptobutyrate is presented in Table 2.

Table 2: Physicochemical Properties of Ethyl 3-mercaptobutyrate

| Property | Value | Reference |

|---|---|---|

| CAS Number | 156472-94-5 | [1][7][8][9] |

| Molecular Formula | C6H12O2S | [1][8] |

| Molecular Weight | 148.23 g/mol | [1][8] |

| Appearance | Colorless clear liquid | [7] |

| Odor | Sulfurous, roasted, sweet, sour | [7][9] |

| Boiling Point | 188.00 °C @ 760.00 mm Hg | [7] |

| Specific Gravity | 1.01100 to 1.02100 @ 20.00 °C | [7][9] |

| Refractive Index | 1.44800 to 1.45300 @ 20.00 °C | [7][9] |

| Solubility | Soluble in alcohol; Insoluble in water |[1][9] |

Experimental Protocols

Detailed and validated experimental protocols specifically for Ethyl 3-mercaptobutyrate are not widely published. The following sections provide exemplary, standardized methodologies that can be adapted and validated for the sensory and instrumental analysis of this compound.

Sensory Evaluation: Odor and Taste Threshold Determination

The determination of sensory thresholds is crucial for understanding the impact of an aroma compound. A widely recognized method is the ascending forced-choice (AFC) test, as detailed in ASTM E679-19.

Objective: To determine the detection threshold of Ethyl 3-mercaptobutyrate in a specific matrix (e.g., water, deodorized ethanol solution).

Methodology:

-

Panelist Selection and Training: A panel of at least 15-20 individuals should be screened for their sensory acuity and trained in the recognition of the target odorant.

-

Sample Preparation:

-

A stock solution of high-purity Ethyl 3-mercaptobutyrate is prepared in a suitable solvent (e.g., ethanol).

-

A series of dilutions, typically in threefold or fivefold steps, are prepared from the stock solution in the desired matrix (e.g., purified, odor-free water). The concentration range should span from sub-threshold to clearly perceivable levels.

-

-

Test Procedure (3-AFC Test):

-

Panelists are presented with three samples: one containing the odorant at a specific concentration and two blanks (matrix only).

-

The order of presentation is randomized for each panelist and each concentration level.

-

Panelists are instructed to select the sample that is different from the other two.

-

The procedure is repeated for each concentration level, starting from the lowest.

-

-

Data Analysis: The individual threshold is determined as the geometric mean of the last concentration not correctly identified and the next higher concentration that is correctly identified. The group threshold is calculated as the geometric mean of the individual thresholds.

Caption: Workflow for Sensory Threshold Determination.

Instrumental Analysis: Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the quantification of volatile compounds in complex matrices. Due to the reactivity and low concentration of thiols, a derivatization step is often employed.

Objective: To quantify the concentration of Ethyl 3-mercaptobutyrate in a liquid matrix (e.g., a beverage).

Methodology:

-

Sample Preparation (with Derivatization):

-

Internal Standard Addition: A known amount of a suitable internal standard (e.g., a deuterated analog of the analyte) is added to the sample.

-

Extraction: The analyte can be extracted from the matrix using methods such as solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE).

-

Derivatization: The extracted thiols are derivatized to improve their chromatographic behavior and detection. A common derivatizing agent for thiols is pentafluorobenzyl bromide (PFBBr). The reaction converts the thiol to a more stable and less volatile thioether.

-

-

GC-MS Analysis:

-

Injection: The derivatized extract is injected into the GC-MS system.

-

Separation: A capillary column with a suitable stationary phase (e.g., DB-5ms) is used to separate the analytes. A temperature gradient program is optimized to achieve good resolution.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for the derivatized Ethyl 3-mercaptobutyrate and the internal standard are monitored.

-

-

Quantification: A calibration curve is constructed by analyzing a series of standards with known concentrations of Ethyl 3-mercaptobutyrate and a constant concentration of the internal standard. The concentration of the analyte in the sample is determined by comparing its peak area ratio to the internal standard with the calibration curve.

Caption: Workflow for GC-MS Quantification of Ethyl 3-mercaptobutyrate.

Synthesis

A method for the synthesis of Ethyl 3-mercaptobutyrate has been described in the patent literature.[2][3] This two-step process involves the formation of a disulfide dimer followed by its reduction.

Reaction Scheme:

-

Formation of the Disulfide Dimer: Ethyl crotonate is reacted with sodium hydrogen sulfide and sodium bicarbonate in water at room temperature. This reaction leads to the formation of the disulfide dimer of Ethyl 3-mercaptobutyrate.

-

Reduction to the Thiol: The resulting disulfide dimer is then reduced using zinc in acetic acid to yield the final product, Ethyl 3-mercaptobutyrate.

Purification: The crude product can be purified by distillation under reduced pressure (e.g., 76-80 °C at 10 mmHg).[2]

Caption: Synthesis Pathway of Ethyl 3-mercaptobutyrate.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the olfactory receptor signaling pathways activated by Ethyl 3-mercaptobutyrate. As a volatile thiol, it is perceived through the olfactory system, where it would bind to specific G-protein coupled olfactory receptors in the olfactory epithelium, initiating a signal cascade that is transmitted to the olfactory bulb and then to higher cortical areas for perception and interpretation of the odor. Further research is required to identify the specific olfactory receptors that bind to this molecule.

Conclusion and Research Gaps

Ethyl 3-mercaptobutyrate is a potent aroma compound with a complex sensory profile that is of significant interest to the flavor and fragrance industry, as well as to researchers studying food chemistry and sensory science. While its qualitative odor and flavor characteristics are described, there is a notable absence of quantitative sensory data, such as odor and taste thresholds, in the public domain. Furthermore, detailed and validated analytical and sensory evaluation protocols specific to this compound are lacking. Future research should focus on:

-

Determination of Sensory Thresholds: Establishing the odor and taste thresholds of Ethyl 3-mercaptobutyrate in various matrices to accurately assess its sensory impact.

-

Detailed Sensory Profiling: Conducting comprehensive descriptive sensory analysis to create a detailed and quantitative sensory profile of the compound.

-

Development of Validated Analytical Methods: Creating and validating robust instrumental methods for the routine quantification of Ethyl 3-mercaptobutyrate in diverse and complex food and beverage matrices.

-

Investigation of Olfactory Receptor Interactions: Identifying the specific olfactory receptors that are activated by Ethyl 3-mercaptobutyrate to better understand the biological basis of its perception.

Addressing these research gaps will provide a more complete understanding of this important aroma compound and facilitate its more precise and effective application in various fields.

References

- 1. scent.vn [scent.vn]

- 2. WO2001080666A1 - Ethyl 3-mercaptobutyrate as a flavoring or fragrance agent and methods for preparing and using same - Google Patents [patents.google.com]

- 3. US20020150662A1 - Ethyl 3-mercaptobutyrate as a flavoring or fragrance agent and methods for preparing and using same - Google Patents [patents.google.com]

- 4. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Esters [leffingwell.com]

- 7. parchem.com [parchem.com]

- 8. Ethyl 3-mercaptobutyrate | C6H12O2S | CID 9833996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ethyl 3-mercaptobutyrate, 156472-94-5 [thegoodscentscompany.com]

An In-depth Technical Guide to the Thermal Stability and Degradation of Ethyl 3-mercaptobutyrate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide based on available scientific literature and general principles of thermal analysis and organic chemistry. Specific experimental data on the thermal stability and degradation of pure Ethyl 3-mercaptobutyrate is not extensively available in public-facing literature. The information presented herein is intended to guide researchers in designing and conducting their own analyses.

Introduction

Ethyl 3-mercaptobutyrate is a sulfur-containing ester with the molecular formula C₆H₁₂O₂S. It is recognized for its characteristic fruity and sulfurous aroma, finding applications in the flavor and fragrance industry.[1][2] Beyond its sensory properties, its bifunctional nature, containing both a thiol (-SH) and an ester (-COOEt) group, makes it a versatile intermediate in organic synthesis, including applications in polymer chemistry and material science.[3] Understanding the thermal stability and degradation pathways of Ethyl 3-mercaptobutyrate is crucial for its safe handling, storage, and application, particularly in processes involving elevated temperatures, such as food processing or polymerization reactions.

This guide provides a framework for assessing the thermal stability of Ethyl 3-mercaptobutyrate, including detailed experimental protocols and a discussion of potential degradation pathways and products.

Thermal Stability Assessment

The thermal stability of a compound is typically evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific TGA/DSC data for Ethyl 3-mercaptobutyrate is sparse, data from related compounds, such as microbial polythioesters, suggest decomposition temperatures (at 5% weight loss) in the range of 233-277 °C.[3] However, the thermal behavior of the pure, monomeric ester may differ.

Quantitative Data from Thermal Analysis

The following table summarizes the key parameters that would be obtained from a comprehensive thermal analysis of Ethyl 3-mercaptobutyrate.

| Parameter | Analytical Technique | Description | Hypothetical Value/Range |

| Onset Decomposition Temperature (Tonset) | TGA | The temperature at which significant weight loss begins. | 200 - 280 °C |

| Temperature at Max Decomposition Rate (Tmax) | DTG (Derivative TGA) | The temperature at which the rate of weight loss is highest. | 220 - 300 °C |

| Percent Weight Loss | TGA | The total percentage of mass lost during heating. | >95% (for a volatile compound) |

| Boiling Point | DSC | The temperature at which the liquid vaporizes at a given pressure. | ~170 - 190 °C (estimated) |

| Enthalpy of Vaporization (ΔHvap) | DSC | The amount of energy required to vaporize the liquid. | Data not available |

| Glass Transition Temperature (Tg) | DSC | Relevant for polymeric derivatives, not the pure compound. | Not Applicable |

Experimental Protocols for Thermal Analysis

Detailed methodologies are essential for obtaining reproducible and reliable data. The following sections outline proposed protocols for the thermal analysis of Ethyl 3-mercaptobutyrate.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is a primary technique for determining decomposition temperatures.

Objective: To determine the thermal stability and decomposition profile of Ethyl 3-mercaptobutyrate.

Instrumentation: A high-resolution thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Pipette approximately 5-10 mg of Ethyl 3-mercaptobutyrate into an alumina or platinum crucible.[4]

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[5]

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[3]

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset).

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum decomposition rate (Tmax).[5]

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as boiling point and to study reaction kinetics.

Objective: To determine the boiling point and enthalpy of vaporization of Ethyl 3-mercaptobutyrate.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of Ethyl 3-mercaptobutyrate into a hermetically sealed aluminum pan. Use a lid with a laser-drilled pinhole to allow for volatilization at a controlled rate.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected boiling point (e.g., 40 °C).

-

Ramp the temperature to a point above the expected boiling point (e.g., 250 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The boiling point is determined as the onset temperature of the endothermic peak corresponding to vaporization.

-

Integrate the peak area to calculate the enthalpy of vaporization (ΔHvap).

-

Analysis of Degradation Products

Identifying the chemical compounds formed during thermal degradation is crucial for understanding the degradation mechanism. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the ideal technique for this purpose.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

In Py-GC-MS, the sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Objective: To identify the thermal degradation products of Ethyl 3-mercaptobutyrate.

Instrumentation: A pyrolyzer coupled to a GC-MS system.

Methodology:

-

Sample Preparation: A small amount of Ethyl 3-mercaptobutyrate (typically in the microgram range) is loaded into a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a predetermined temperature (e.g., 300 °C, 500 °C, and 700 °C to study the effect of temperature) in an inert atmosphere (helium).

-

GC Separation: The volatile pyrolysis products are swept into the GC column. A typical GC program would be:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 40 °C (hold for 2 min), ramp to 280 °C at 10 °C/min (hold for 5 min).

-

Carrier Gas: Helium.

-

-

MS Detection: The separated compounds are introduced into the mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-550.

-

-

Data Analysis: The mass spectrum of each chromatographic peak is compared with a spectral library (e.g., NIST) to identify the degradation products.

Proposed Thermal Degradation Pathways

In the absence of specific experimental data, potential degradation pathways can be proposed based on the chemical structure of Ethyl 3-mercaptobutyrate and general principles of organic chemistry. The primary sites for thermal cleavage are the C-S, S-H, and ester C-O bonds.

Potential Degradation Products

Based on likely bond cleavages, the following degradation products could be expected:

| Degradation Product | Chemical Formula | Potential Formation Pathway |

| Hydrogen Sulfide | H₂S | Elimination from the thiol group. |

| Ethanol | C₂H₅OH | Cleavage of the ester group. |

| Ethene | C₂H₄ | Dehydration of ethanol at higher temperatures. |

| Crotonic Acid | C₄H₆O₂ | Elimination of H₂S and hydrolysis of the ester. |

| Diethyl Disulfide | C₄H₁₀S₂ | Oxidation/recombination of the thiol group. |

| Thiobutyrolactone | C₄H₆OS | Intramolecular cyclization with loss of ethanol. |

| Various Alkenes | CₓHᵧ | Fragmentation of the butyrate chain. |

| Sulfur Dioxide | SO₂ | Oxidation if air is present. |

Visualization of Proposed Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a potential degradation pathway and the experimental workflow for thermal analysis.

Caption: Proposed thermal degradation pathways of Ethyl 3-mercaptobutyrate.

Caption: Experimental workflow for thermal stability and degradation analysis.

Conclusion and Recommendations

A thorough understanding of the thermal stability and degradation of Ethyl 3-mercaptobutyrate is essential for its effective and safe use in various applications. While specific published data is limited, this guide provides a comprehensive framework for researchers to conduct their own investigations. It is recommended that a multi-technique approach, combining TGA, DSC, and Py-GC-MS, be employed to fully characterize the thermal properties of this compound. The proposed experimental protocols and hypothetical degradation pathways serve as a starting point for such studies. The data generated will be invaluable for ensuring product quality, process safety, and regulatory compliance in industries where Ethyl 3-mercaptobutyrate is utilized.

References

Ethyl 3-mercaptobutyrate: A Technical Guide to Toxicological Data and Safety Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data and safety handling procedures for Ethyl 3-mercaptobutyrate (CAS No. 156472-94-5). The information is intended to support researchers, scientists, and drug development professionals in the safe handling and risk assessment of this compound.

Executive Summary

Ethyl 3-mercaptobutyrate is a fragrance ingredient with limited publicly available toxicological data for traditional endpoints such as acute toxicity, repeated dose toxicity, and reproductive toxicity. The safety of this ingredient for use in consumer products has been assessed by the Research Institute for Fragrance Materials (RIFM) primarily through the Threshold of Toxicological Concern (TTC) approach. This methodology establishes a human exposure threshold below which there is a low probability of risk to human health, even in the absence of extensive substance-specific toxicity data.

Key findings from the RIFM safety assessment indicate that at current use levels, the systemic exposure to Ethyl 3-mercaptobutyrate is below the TTC for genotoxicity, repeated dose toxicity, and reproductive toxicity, and therefore does not present a safety concern for these endpoints. The substance was found to be negative for genotoxicity in a BlueScreen™ HC assay. Furthermore, UV/Vis spectra analysis suggests no concern for photoirritation or photoallergenicity. While classified as a flammable liquid and potentially harmful if swallowed, adherence to standard laboratory safety protocols is sufficient for safe handling.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₂S | |

| Molecular Weight | 148.23 g/mol | |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Roasted sweet and sour aroma | [1] |

| Boiling Point | 189 °C | [2] |

| Flash Point | 70 °C (158 °F) | [2] |

| Density | 1.018 g/cm³ | [2] |

| Solubility | Insoluble in water; soluble in ethanol and non-polar solvents.[1] | [1] |

Toxicological Data

The toxicological profile of Ethyl 3-mercaptobutyrate is primarily based on the Threshold of Toxicological Concern (TTC) approach due to the absence of extensive experimental data for several endpoints.

Human Health Safety Assessment Summary

The following table summarizes the findings of the RIFM safety assessment.[3]

| Endpoint | Result/Conclusion | Quantitative Data/Threshold |

| Genotoxicity | Negative in BlueScreen™ HC assay. Exposure is below the TTC. | Systemic Exposure: 0.0001 µg/kg/day TTC: 0.0025 µg/kg/day |

| Repeated Dose Toxicity | No NOAEL available. Exposure is below the TTC for a Cramer Class I material. | Systemic Exposure: 0.0001 µg/kg/day TTC: 30 µg/kg/day |

| Reproductive Toxicity | No NOAEL available. Exposure is below the TTC for a Cramer Class I material. | Systemic Exposure: 0.0001 µg/kg/day TTC: 30 µg/kg/day |

| Skin Sensitization | No safety concerns at current, declared use levels; exposure is below the Decision Support Tree (DST) derived threshold. | Data not specified |

| Photoirritation/ Photoallergenicity | Not expected to be photoirritating/photoallergenic based on UV/Vis spectra. | Molar absorption coefficient is below the benchmark of concern (1000 L mol⁻¹ cm⁻¹). |

| Local Respiratory Toxicity | No NOAEC available. Exposure is below the TTC for a Cramer Class I material. | Inhalation Exposure: < 0.0001 mg/day TTC: 1.4 mg/day |

Ecotoxicological Data

| Endpoint | Result/Value | Method |

| Persistence | Not considered persistent. | Screening-level assessment using EPI Suite™ v4.11.[3] |

| Bioaccumulation | Not considered bioaccumulative. | Screening-level assessment using EPI Suite™ v4.11.[3] |

| Aquatic Toxicity | Fish LC50: 350.4 mg/L | RIFM Framework; Salvito et al., 2002.[3] |

| PBT Conclusion | Not considered Persistent, Bioaccumulative, and Toxic (PBT). | IFRA Environmental Standards.[3] |

Experimental Protocols

Detailed experimental protocols for the specific batches of Ethyl 3-mercaptobutyrate tested are not publicly available. However, the following sections describe the standardized methodologies referenced in the safety assessments.

BlueScreen™ HC Genotoxicity Assay

The BlueScreen™ HC assay is a high-throughput, in vitro screening assay that measures the induction of the GADD45a gene, which is involved in the cellular response to genotoxic stress.

Methodology Overview:

-

Cell Line: A human-derived, p53-competent TK6 cell line containing a Gaussia luciferase (GLuc) reporter gene under the control of the GADD45a promoter is used.[1][4]

-

Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of the test substance, both with and without metabolic activation (using a rodent liver S9 fraction).[1][5]

-

Incubation: The plates are incubated to allow for cellular uptake, metabolism, and induction of the GADD45a gene.

-

Luminescence Measurement: A substrate for the GLuc enzyme is added. The resulting luminescence, which is proportional to the expression of GADD45a, is measured using a luminometer. An increase in luminescence compared to the vehicle control indicates a genotoxic response.[4]

-

Cytotoxicity Measurement: Concurrent cytotoxicity is measured to ensure that the observed genotoxic effects are not a result of general cellular toxicity.[1]

UV/Vis Absorption Spectra (OECD TG 101)

This test is conducted to determine the wavelengths at which a chemical absorbs ultraviolet and visible light, which is a prerequisite for photochemical reactions like photoirritation or photoallergenicity.

Methodology Overview:

-

Instrumentation: A double-beam UV/Vis spectrophotometer is used.[6]

-

Solvent: A suitable solvent that does not absorb in the measurement range is selected.

-

Test Solution Preparation: The test substance is dissolved in the chosen solvent to a concentration that yields an absorbance maximum between 0.5 and 1.5.[6]

-

Measurement: The absorption spectrum of the test solution is measured against a solvent blank over the wavelength range of 290 to 700 nm at a controlled temperature (e.g., 25°C).[3][6]

-

Data Analysis: The molar absorption coefficient (ε) is calculated at key wavelengths. A value below 1000 L mol⁻¹ cm⁻¹ generally indicates a low potential for photo-reactivity.[3]

Visualizations

RIFM Safety Assessment Workflow

Caption: RIFM safety assessment workflow for fragrance ingredients.

Threshold of Toxicological Concern (TTC) Decision Logic

Caption: Decision logic for applying the Threshold of Toxicological Concern.

BlueScreen™ HC Assay Principle

Caption: Principle of the BlueScreen™ HC genotoxicity assay.

Safety Handling and First Aid

GHS Hazard Classification

Precautionary Measures

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, eye protection, and face protection.[7]

-

Storage: Store in a well-ventilated place. Keep cool.[7]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[8]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]

-

In Case of Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[7]

Conclusion

The available data, primarily from the comprehensive RIFM safety assessment, supports the safe use of Ethyl 3-mercaptobutyrate as a fragrance ingredient under current exposure conditions. The risk assessment relies heavily on the Threshold of Toxicological Concern approach, a scientifically accepted method for evaluating the safety of data-poor substances at low exposure levels. While direct quantitative toxicity data for several endpoints are lacking, the combination of a negative in vitro genotoxicity screen, UV/Vis spectral data, and conservative exposure thresholds provides a robust basis for its current safety evaluation. Standard industrial hygiene and laboratory safety practices are recommended for handling this flammable and potentially harmful compound.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. rifm.org [rifm.org]

- 4. The BlueScreen HC assay to predict the genotoxic potential of fragrance materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. x-cellr8.com [x-cellr8.com]

- 6. oecd.org [oecd.org]

- 7. chemsafetypro.com [chemsafetypro.com]

- 8. Application of the Threshold of Toxicological Concern (TTC) in Food Safety: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Utilizing Threshold of Toxicological Concern (TTC) with High Throughput Exposure Predictions (HTE) as a Risk-Based Prioritization Approach for thousands of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate of Ethyl 3-mercaptobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-mercaptobutyrate is a thiol ester with applications in the flavor and fragrance industry, as well as a potential intermediate in pharmaceutical and agrochemical synthesis.[1] This technical guide provides a comprehensive overview of the current understanding of its environmental fate, drawing from available literature and predictive modeling data. The primary routes of environmental degradation, including biodegradation, hydrolysis, and atmospheric oxidation, are discussed. Due to a lack of extensive experimental data, this guide heavily references the findings of a safety assessment by the Research Institute for Fragrance Materials (RIFM), which utilized the Environmental Protection Agency's (EPA) EPI Suite™ predictive models.[2][3] The available data suggests that Ethyl 3-mercaptobutyrate is not persistent, bioaccumulative, or toxic (PBT).[2][3] This guide includes summaries of predicted quantitative data, detailed hypothetical experimental protocols based on OECD guidelines for assessing its environmental fate, and diagrams illustrating key assessment workflows and degradation pathways.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 3-mercaptobutyrate is presented in Table 1. These properties are crucial for predicting its behavior and partitioning in the environment.

Table 1: Physicochemical Properties of Ethyl 3-mercaptobutyrate

| Property | Value | Source |

| CAS Number | 156472-94-5 | [4][5] |

| Molecular Formula | C₆H₁₂O₂S | [4][5] |

| Molecular Weight | 148.23 g/mol | [4] |

| Appearance | Colorless liquid | [6] |

| Water Solubility | Insoluble | [4] |

| logP (o/w) | 1.73 | [7] |

| Vapor Pressure | 0.7674 hPa @ 20°C (estimated) | [4] |

Environmental Fate and Persistence

The environmental fate of Ethyl 3-mercaptobutyrate is governed by a combination of biotic and abiotic degradation processes. The primary routes of degradation are expected to be biodegradation in aquatic and soil environments, hydrolysis of the ester linkage, and atmospheric photooxidation.

Biodegradation

Experimental data on the biodegradation of Ethyl 3-mercaptobutyrate is limited. However, a study on mercaptocarboxylic acids and their esters suggests that these compounds are generally readily biodegradable or at least biodegradable to a significant extent.[8][9][10] A screening-level hazard assessment using EPI Suite™ v4.11, as cited in the RIFM safety assessment, predicted a BIOWIN 3 (Survey Ultimate Biodegradation Model) value of 3.01.[3] This value corresponds to a predicted biodegradation timeframe of "weeks," suggesting the substance is not persistent.[11]

The initial step in the biodegradation of Ethyl 3-mercaptobutyrate is likely the enzymatic hydrolysis of the ethyl ester bond by esterases, which are ubiquitous in microorganisms.[12] This reaction yields ethanol and 3-mercaptobutanoic acid.[12] Both of these degradation products are expected to be readily utilized by microorganisms as carbon and energy sources.[12]

A proposed aerobic biodegradation pathway for 3-mercaptobutanoic acid involves the oxidation of the thiol group to a sulfonate, followed by beta-oxidation of the carboxylic acid chain. The short-chain fatty acids produced would then enter the citric acid cycle for complete mineralization to carbon dioxide and water.

Hydrolysis

The ester linkage in Ethyl 3-mercaptobutyrate is susceptible to hydrolysis, which can be both a biotic (enzymatic) and abiotic process.[8][9][12] The rate of abiotic hydrolysis is dependent on pH. While specific experimental data for Ethyl 3-mercaptobutyrate is not available, ester-containing compounds can undergo hydrolysis, particularly under alkaline or acidic conditions. The hydrolysis products are ethanol and 3-mercaptobutanoic acid.[12]

Bioaccumulation

Atmospheric Fate

In the atmosphere, the primary degradation pathway for volatile organic compounds like Ethyl 3-mercaptobutyrate is expected to be through reaction with hydroxyl radicals (•OH).[4] While a specific atmospheric half-life has not been reported, the presence of a reactive thiol group and C-H bonds suggests that it would be susceptible to atmospheric oxidation.[13][14] The products of such reactions are complex and can include oxidized sulfur species and smaller organic fragments.[15]

Predicted Environmental Concentrations and Effects

The Research Institute for Fragrance Materials (RIFM) has conducted an environmental risk assessment for Ethyl 3-mercaptobutyrate.[3] This assessment concluded that the risk quotients, based on its current volume of use in Europe and North America (Predicted Environmental Concentration/Predicted No Effect Concentration [PEC/PNEC]), are less than 1, indicating no potential for risk to the aquatic environment.[3]

Summary of Quantitative Environmental Fate Data

The available quantitative data for the environmental fate of Ethyl 3-mercaptobutyrate is limited and primarily based on predictive models.

Table 2: Summary of Predicted Environmental Fate Data for Ethyl 3-mercaptobutyrate

| Endpoint | Predicted Value/Classification | Model/Source |

| Biodegradation | ||

| Ready Biodegradability | Predicted to be readily biodegradable | (Based on structural analogy and BIOWIN score)[8][9][10] |

| BIOWIN 3 Score | 3.01 | EPI Suite™ v4.11 (as cited in[3]) |

| Predicted Biodegradation Timeframe | Weeks | EPI Suite™ (based on BIOWIN 3 score)[11] |

| Bioaccumulation | ||

| Bioaccumulation Potential | Not bioaccumulative | RIFM Safety Assessment[2][3] |

| Predicted Bioconcentration Factor (BCF) | < 2000 L/kg | EPI Suite™ BCFBAF (as inferred from[2]) |

| Hydrolysis | ||

| Hydrolysis Half-life | Data not available | |

| Atmospheric Oxidation | ||

| Atmospheric Half-life | Data not available |

Experimental Protocols

Detailed experimental studies on the environmental fate of Ethyl 3-mercaptobutyrate are not publicly available. The following sections describe hypothetical experimental protocols based on internationally accepted OECD guidelines that could be used to generate such data.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

Objective: To determine the ready biodegradability of Ethyl 3-mercaptobutyrate by measuring oxygen consumption.

Methodology:

-

Test System: A measured volume of inoculated mineral medium containing a known concentration of Ethyl 3-mercaptobutyrate (e.g., 100 mg/L) as the sole source of organic carbon is stirred in a closed respirometer flask at a constant temperature (20 ± 1 °C) for up to 28 days.

-

Inoculum: The inoculum is typically activated sludge from a domestic wastewater treatment plant.

-

Oxygen Consumption Measurement: The consumption of oxygen is determined by measuring the change in pressure in the headspace of the respirometer. Evolved carbon dioxide is absorbed by a potassium hydroxide solution.

-

Data Analysis: The amount of oxygen consumed by the microbial population during the biodegradation of the test substance (corrected for a blank control with only the inoculum) is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a biodegradation level of ≥ 60% ThOD within a 10-day window during the 28-day test period.

Hydrolysis as a Function of pH - OECD 111

Objective: To determine the rate of abiotic hydrolysis of Ethyl 3-mercaptobutyrate at different pH values.

Methodology:

-

Test Solutions: Sterile aqueous buffer solutions of pH 4, 7, and 9 are prepared.

-

Incubation: A known concentration of Ethyl 3-mercaptobutyrate is added to each buffer solution. The solutions are then incubated in the dark at a constant temperature (e.g., 25 °C).

-

Sampling and Analysis: At appropriate time intervals, aliquots are taken from each solution and analyzed for the concentration of the parent compound and potential hydrolysis products (3-mercaptobutanoic acid and ethanol) using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of Ethyl 3-mercaptobutyrate against time. The half-life (t₁/₂) at each pH is then calculated.

Bioaccumulation in Fish - OECD 305

Objective: To determine the bioconcentration factor (BCF) of Ethyl 3-mercaptobutyrate in fish.

Methodology:

-

Test Organism: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is used.

-

Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of Ethyl 3-mercaptobutyrate in a flow-through system for a period of 28 days.

-

Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water for a depuration period (e.g., 14 days).

-

Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both the uptake and depuration phases. The concentration of Ethyl 3-mercaptobutyrate in the samples is determined using an appropriate analytical method.

-

Data Analysis: The BCF is calculated as the ratio of the concentration of the substance in the fish (at steady state) to its concentration in the water.

Diagrams and Workflows

Environmental Fate Assessment Workflow

The following diagram illustrates a typical tiered approach for the environmental risk assessment of a fragrance material like Ethyl 3-mercaptobutyrate, as employed by RIFM.

Proposed Aerobic Biodegradation Pathway

The following diagram illustrates a proposed pathway for the aerobic biodegradation of Ethyl 3-mercaptobutyrate.

Conclusion

Based on the available information, primarily from predictive modeling and expert assessments, Ethyl 3-mercaptobutyrate is not expected to be a persistent, bioaccumulative, or toxic substance in the environment. Its predicted ready biodegradability, low potential for bioaccumulation, and the anticipated degradation of its hydrolysis products suggest a low overall environmental risk at current usage levels. However, it is important to note the significant lack of empirical data. The generation of experimental data following standardized OECD guidelines would be necessary to definitively confirm these predictions and provide a more robust understanding of the environmental fate of this compound.

References